![molecular formula C16H20N8O B607069 5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine CAS No. 1246535-95-4](/img/structure/B607069.png)
5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine
Overview
Description
“5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine” is an intermediate in the synthesis of purine analogs and a potential tyrosine kinase inhibitor . This analog is a highly selective PI3K/mTOR kinase inhibitor .
Molecular Structure Analysis
The molecular formula of the compound is C16H20N8O, and its molecular weight is 340.39 . The IUPAC name is 5-[9-Isopropyl-2-(4-morpholinyl)-9H-purin-6-yl]-2-pyrimidinamine .Scientific Research Applications
Inhibition of PI3K/mTOR Pathway
Desmethyl-VS-5584 is a highly selective PI3K/mTOR kinase inhibitor . The PI3K/mTOR pathway is involved in cell growth and proliferation . Dysregulation of this pathway has been closely linked to the development and progression of a wide range of cancers .
Pharmacokinetic Studies
A simple and sensitive UPLC-MS/MS method has been established for the determination of Desmethyl-VS-5584 in plasma samples . This method allows for the quantification of Desmethyl-VS-5584 in rat plasma in detail and can be utilized to successfully describe the pharmacokinetic profile of Desmethyl-VS-5584 .
Synthesis of Purine Analogs
Desmethyl-VS-5584 is an intermediate in the synthesis of purine analogs . Purine analogs have a wide range of applications in medicinal chemistry and drug discovery .
Potential Tyrosine Kinase Inhibitor
Desmethyl-VS-5584 is a potential tyrosine kinase inhibitor . Tyrosine kinases play a key role in the modulation of growth factor signaling, thus influencing many cellular processes including growth, differentiation, metabolism, and apoptosis .
Adenosine Receptor Antagonism
Desmethyl-VS-5584, as a 2-aryl-9-H or methyl-6-morpholinopurine derivative, has been suggested to show potent antagonism at A1, A3, dual A1/A2A, A1/A2B, or A1/A3 adenosine receptors . This makes it a potential scaffold for the development of new therapeutic agents against different clinical disorders .
Mechanism of Action
This compound is a potent and selective inhibitor of both phosphatidylinositol 3 kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway . It disrupts phosphorylation of substrates downstream of PI3K and mTOR, which may result in apoptosis and growth inhibition in susceptible tumor cells .
It is stored at -20°C . The compound’s solubility in chloroform is 0.5mg/mL .
Future Directions
properties
IUPAC Name |
5-(2-morpholin-4-yl-9-propan-2-ylpurin-6-yl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N8O/c1-10(2)24-9-20-13-12(11-7-18-15(17)19-8-11)21-16(22-14(13)24)23-3-5-25-6-4-23/h7-10H,3-6H2,1-2H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGDDJJKHNGAOCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)N3CCOCC3)C4=CN=C(N=C4)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(9-isopropyl-2-morpholino-9H-purin-6-yl)pyrimidin-2-amine |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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